molecular formula C21H25N3O5 B2884695 1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea CAS No. 946351-78-6

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

カタログ番号: B2884695
CAS番号: 946351-78-6
分子量: 399.447
InChIキー: TTYALCNHSRAKCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS 946351-78-6) is a chemical compound with the molecular formula C21H25N3O5 and a molecular weight of 399.4 g/mol . This urea derivative features a complex structure incorporating a 2,3-dimethoxyphenyl group and a 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl moiety, making it a candidate for various investigative applications in medicinal chemistry and drug discovery . Compounds with similar pyrrolidinone and urea scaffolds are often explored for their potential biological activities and their utility in crystallographic studies to understand molecular conformation and intermolecular interactions, such as hydrogen bonding . Researchers can utilize this chemical as a building block or intermediate in the synthesis of more complex molecules, or as a reference standard in analytical studies. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use.

特性

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-27-16-9-7-15(8-10-16)24-13-14(11-19(24)25)12-22-21(26)23-17-5-4-6-18(28-2)20(17)29-3/h4-10,14H,11-13H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTYALCNHSRAKCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features a central urea moiety (-NH-C(=O)-NH-) bridging two aromatic systems:

  • A 2,3-dimethoxyphenyl group at the N1 position.
  • A 4-methoxyphenyl -substituted pyrrolidin-5-one ring at the N3 position, with a methylene spacer.

The molecular formula is C₂₂H₂₅N₃O₅ (MW: 435.46 g/mol). The presence of electron-donating methoxy groups and the strained pyrrolidinone ring imposes specific reactivity constraints during synthesis.

Retrosynthetic Disconnections

Retrosynthetic planning identifies three critical fragments (Figure 1):

  • 2,3-Dimethoxyaniline (urea’s N1 component).
  • 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methanamine (urea’s N3 component).
  • Carbonyl source (phosgene, triphosgene, or substitutes).

Classical Phosgene-Based Methodologies

Two-Step Isocyanate Route

Step 1: Isocyanate Formation

2,3-Dimethoxyaniline reacts with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane at 0–5°C to generate the corresponding isocyanate intermediate.

Reaction Conditions

Parameter Value
Solvent Dichloromethane
Temperature 0–5°C
Molar Ratio 1:1.1 (aniline:triphosgene)
Base Triethylamine (2 eq)
Yield 85–92%
Step 2: Urea Coupling

The isocyanate intermediate reacts with 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methanamine in tetrahydrofuran (THF) at room temperature.

Optimized Protocol

  • Solvent: THF, 25°C, 12 h.
  • Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol.
  • Yield: 78–85%.

Advantages: High atom economy and scalability.
Limitations: Handling hazardous phosgene derivatives requires specialized infrastructure.

Alternative Urea-Forming Reagents

Carbonyldiimidazole (CDI)-Mediated Synthesis

CDI serves as a safer carbonyl source. The protocol involves sequential activation of 2,3-dimethoxyaniline followed by nucleophilic attack by the pyrrolidinylmethanamine.

Procedure

  • Activation: 2,3-Dimethoxyaniline (1 eq) reacts with CDI (1.2 eq) in acetonitrile at 50°C for 2 h to form an imidazolide.
  • Coupling: Addition of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methanamine (1 eq) and stirring at 25°C for 24 h.
  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Outcomes

Metric Value
Yield 70–75%
Purity (HPLC) >98%
Key Reference

Bis(2,2,2-trifluoroethyl) Carbonate Strategy

This method avoids isocyanate intermediates by employing a carbonate derivative to directly couple the two amines.

Reaction Scheme

  • Carbonate Formation: Triphosgene reacts with trifluoroethanol to generate bis(2,2,2-trifluoroethyl) carbonate.
  • Aminolysis: Sequential addition of 2,3-dimethoxyaniline and pyrrolidinylmethanamine in dimethylacetamide (DMAc) at 80°C.

Performance Data

  • Yield: 82%
  • Reaction Time: 8 h
  • Byproducts: Minimal (<5% oxamide formation).

Transition Metal-Catalyzed Carbonylation

Palladium-Catalyzed Oxidative Carbonylation

A one-pot method utilizing Pd(OAc)₂ as a catalyst and carbon monoxide (CO) as the carbonyl source enables direct urea synthesis from amines.

Optimized Conditions

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Oxidant Benzoquinone (2 eq)
Solvent Toluene
CO Pressure 1 atm
Temperature 100°C
Yield 65–70%

Mechanistic Insight: CO inserts into the Pd–N bond, followed by oxidative coupling of the two amines.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1) yields colorless needles with a melting point of 207–209°C.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, 2H, Ar-H), 6.90–6.82 (m, 5H, Ar-H), 4.25 (s, 2H, CH₂), 3.80–3.75 (m, 9H, OCH₃).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1610 cm⁻¹ (C=O pyrrolidinone).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Hazard Profile Scalability
Phosgene/Triphosgene 78–85 >95 High Excellent
CDI-Mediated 70–75 >98 Moderate Good
Pd-Catalyzed CO 65–70 90–95 Low Moderate

Key Insight: Phosgene-based routes remain optimal for industrial-scale synthesis despite safety concerns, while CDI methods are preferable for lab-scale applications.

化学反応の分析

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

科学的研究の応用

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound’s methoxy groups and urea linkage play a crucial role in its binding affinity and specificity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, derived from the evidence:

Compound Name Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound : 1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea 2,3-Dimethoxyphenyl (urea), 4-Methoxyphenyl (pyrrolidinone) C₂₁H₂₅N₃O₅ ~423.4 High methoxy substitution may enhance lipophilicity and π-π stacking interactions.
1-(3,4-Dimethoxyphenyl)-3-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)urea (CAS: 954636-74-9) 3,4-Dimethoxyphenyl (urea), 4-Fluorophenyl (pyrrolidinone) C₂₀H₂₂FN₃O₄ 387.4 Fluorine substituent increases electronegativity, potentially improving binding affinity to polar targets.
1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS: 954697-35-9) 2,4-Dimethoxyphenyl (urea), 4-Chlorophenyl (pyrrolidinone) C₂₀H₂₂ClN₃O₄ 403.9 Chlorine atom introduces steric bulk and electron-withdrawing effects, possibly altering metabolic stability.
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)urea 3,4-Dimethoxyphenyl (pyrrolidinone), 4-Methoxyphenylpiperazine (side chain) C₂₇H₃₅N₅O₅ ~533.6 Piperazine moiety may enhance solubility and receptor-binding versatility.
1-(3,4-Dihydro-2H-pyrrol-5-yl)-1-(2,3-dimethylphenyl)-3-(3-methoxyphenyl)urea (CAS: 915188-96-4) 2,3-Dimethylphenyl (urea), 3-Methoxyphenyl (urea), Dihydropyrrole C₂₁H₂₅N₃O₂ ~363.4 Reduced pyrrolidinone oxidation state may influence conformational flexibility.

Key Research Findings

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound contrasts with 4-fluoro (CAS: 954636-74-9) and 4-chloro (CAS: 954697-35-9) analogs. Fluorine and chlorine substituents are known to modulate electronic properties and metabolic stability, whereas methoxy groups enhance lipophilicity and may improve membrane permeability . The 2,3-dimethoxyphenyl urea moiety in the target compound differs from the 2,4-dimethoxyphenyl configuration in CAS: 954697-35-7. Ortho-substitution (2,3-) could impose steric hindrance, affecting binding to planar active sites compared to para-substituted analogs .

Spectroscopic and Computational Insights :

  • While direct data on the target compound are lacking, DFT studies on related dimethoxyphenyl derivatives (e.g., ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) suggest that methoxy groups significantly influence UV-Vis absorption and NMR chemical shifts, which could guide spectral characterization of the target molecule .

Synthetic and Analytical Comparisons: The synthesis of analogs in (e.g., compounds 6e–6g) involved palladium-catalyzed coupling and yielded solids with defined melting points (e.g., 155–244°C). The target compound’s synthetic route likely follows similar protocols, though its physical properties (e.g., melting point) remain uncharacterized . IR and NMR data for structurally similar urea derivatives (e.g., CAS: 954636-74-9) indicate characteristic peaks for urea C=O (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹), which are critical for structural validation .

Hypothetical Structure-Activity Relationships (SAR): The pyrrolidin-5-one core in the target compound and its analogs may serve as a hydrogen-bond acceptor, a feature exploited in kinase or protease inhibition. Substitution at the 3-position (e.g., methylene linkage to urea) likely influences spatial orientation relative to target proteins .

生物活性

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N4O4C_{20}H_{24}N_{4}O_{4}, with a molecular weight of approximately 376.43 g/mol. The structure features a urea moiety linked to a pyrrolidine and two methoxy-substituted phenyl groups, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The urea group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their function. Additionally, the presence of the pyrrolidine ring may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing methoxyphenyl groups have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds featuring similar moieties have demonstrated antibacterial and antifungal activities. The presence of methoxy groups is known to enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action. In vitro studies have reported moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have shown that they can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and urease. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Case Studies

StudyFindingsReference
In vitro cytotoxicity assaysSignificant cytotoxicity against MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines
Antimicrobial screeningModerate activity against Staphylococcus aureus; IC50 values ranging from 10-20 µM
Enzyme inhibition assaysStrong AChE inhibition with IC50 values comparable to known inhibitors like donepezil

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, and what challenges arise during its synthesis?

  • Methodological Answer : The synthesis typically involves three key steps:

Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic or basic conditions .

Functionalization of Aromatic Rings : Electrophilic substitution (e.g., methoxy group introduction) or coupling reactions to attach the 2,3-dimethoxyphenyl and 4-methoxyphenyl groups .

Urea Bond Formation : Reacting an isocyanate intermediate with a primary amine (e.g., via Curtius rearrangement or carbamate activation) .
Challenges : Low yields due to steric hindrance from multiple methoxy groups, purification difficulties caused by polar byproducts, and ensuring regioselectivity in aromatic substitutions.

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on aromatic rings and pyrrolidinone moieties .
  • Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., residual solvents or incomplete urea formation) .
  • HPLC-PDA : Assesses purity (>95% required for pharmacological studies) and identifies degradation products under stress conditions (e.g., hydrolysis) .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., fluorescence-based assays) to identify potential targets .
  • Cellular Viability Assays : Use MTT or ATP-luminescence in cancer cell lines to screen for cytotoxicity .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

  • Methodological Answer :
  • Systematic Substituent Variation : Modify methoxy groups (e.g., replace with ethoxy, halogens) to analyze effects on potency and selectivity .
  • Bioisosteric Replacement : Substitute the urea linkage with carbamate or thiourea to assess metabolic stability .
  • In Silico Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and guide SAR .

Q. How can contradictory data from biological assays (e.g., varying IC50 values across studies) be resolved?

  • Methodological Answer :
  • Standardization of Assay Conditions : Control variables like buffer pH, ATP concentration in kinase assays, or cell passage number .
  • Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .
  • Meta-Analysis : Compare datasets from multiple labs, adjusting for batch effects or instrument calibration differences .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :
  • Salt Formation : Co-crystallize with counterions (e.g., HCl) to enhance aqueous solubility .
  • Prodrug Design : Mask polar groups (e.g., methoxy) with ester linkages for improved membrane permeability .
  • CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation sites) and block them via fluorination .

Q. How can computational methods aid in predicting off-target interactions or toxicity?

  • Methodological Answer :
  • Pharmacophore Modeling : Identify structural motifs shared with known toxicophores (e.g., PAINS filters) .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • Pan-Assay Interference Compounds (PAINS) Analysis : Use tools like SwissADME to flag redox-active or aggregating substructures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。